Butyl 2-(aminooxy)-3-methoxypropanoate
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Overview
Description
Butyl 2-(aminooxy)-3-methoxypropanoate is an organic compound that features a butyl ester group, an aminooxy functional group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(aminooxy)-3-methoxypropanoate typically involves the esterification of 2-(aminooxy)-3-methoxypropanoic acid with butanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(aminooxy)-3-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, butyl 2-(aminooxy)-3-methoxypropanoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms involving aminooxy groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In the pharmaceutical industry, this compound may be explored for its potential therapeutic properties. Its unique structure could be leveraged to develop new drugs with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of butyl 2-(aminooxy)-3-methoxypropanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, making it a useful reagent in bioconjugation and labeling studies. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-(hydroxy)-3-methoxypropanoate: Similar structure but with a hydroxy group instead of an aminooxy group.
Butyl 2-(aminooxy)-3-ethoxypropanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Ethyl 2-(aminooxy)-3-methoxypropanoate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 2-(aminooxy)-3-methoxypropanoate is unique due to the presence of both an aminooxy group and a methoxy group, which confer distinct reactivity and binding properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for specialized applications in research and industry.
Properties
Molecular Formula |
C8H17NO4 |
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Molecular Weight |
191.22 g/mol |
IUPAC Name |
butyl 2-aminooxy-3-methoxypropanoate |
InChI |
InChI=1S/C8H17NO4/c1-3-4-5-12-8(10)7(13-9)6-11-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
ZINMYJMUZWCIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(COC)ON |
Origin of Product |
United States |
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